(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide
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Overview
Description
The compound “(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide” is a complex organic molecule that features a benzodioxole core, a chloropropyl side chain, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide” can be achieved through a multi-step process:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Chloropropyl Side Chain: The chloropropyl group can be introduced via a nucleophilic substitution reaction using 2-chloropropanol and a suitable base.
Formation of the Hydrazinecarbothioamide Group: The hydrazinecarbothioamide group can be formed by reacting the intermediate with thiosemicarbazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the hydrazinecarbothioamide group, potentially forming amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide
- (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18ClN3O4S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H18ClN3O4S/c1-7(15)4-8-9(5-17-18-14(16)23)11(20-3)13-12(10(8)19-2)21-6-22-13/h5,7H,4,6H2,1-3H3,(H3,16,18,23)/b17-5+ |
InChI Key |
RKKNAVSJXMZZCH-YAXRCOADSA-N |
Isomeric SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=S)N)Cl |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=S)N)Cl |
Origin of Product |
United States |
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